Home > Products > Screening Compounds P104565 > N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide -

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

Catalog Number: EVT-5144214
CAS Number:
Molecular Formula: C18H17ClFNOS
Molecular Weight: 349.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1)

  • Compound Description: This compound served as a starting point in research aiming to develop KCNQ2 openers. [] It was found to exhibit CYP3A4 metabolism-dependent inhibition (MDI), which was undesirable. []
  • Relevance: This compound shares a similar scaffold with N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide, specifically the acrylamide core and the presence of aromatic rings. The main difference lies in the substituents on the aromatic rings and the linker between the nitrogen atom and the phenyl ring. While N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide features a 2-chlorobenzylthioethyl group, this compound has a (S)-1-(3-morpholin-4-ylphenyl)ethyl substituent. These structural similarities provide insights into potential structure-activity relationships and modifications for modulating CYP3A4 MDI. (See: )

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2)

  • Compound Description: This compound is a difluoro analog of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide. [] This compound was identified as a promising orally bioavailable KCNQ2 opener devoid of CYP3A4 MDI, making it a significant finding in the study. []
  • Relevance: Similar to the previous compound, this molecule shares the core acrylamide structure and aromatic rings with N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide. The key distinction lies in the fluorine substitutions on both phenyl rings and the presence of the (S)-1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl group instead of the 2-chlorobenzylthioethyl substituent. The successful elimination of CYP3A4 MDI by introducing fluorine atoms in this compound might provide valuable insights into modifying the properties of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide. (See: )

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound exhibited potent cytotoxic activity against the glioblastoma U-87 cell line, emerging as a lead compound in a study focusing on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. [, ]
  • Relevance: Although structurally distinct from N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide in terms of the core structure, this compound shares the presence of a 4-fluorophenyl group and a thioether linker. This shared feature could indicate a potential common binding site or interaction mechanism for these compounds, even though their biological activities and overall structures differ. Understanding these similarities might be helpful for exploring the structure-activity relationships related to the 4-fluorophenyl and thioether moieties in various chemical contexts. (See: , )

Properties

Product Name

N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

IUPAC Name

(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide

Molecular Formula

C18H17ClFNOS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C18H17ClFNOS/c19-17-4-2-1-3-15(17)13-23-12-11-21-18(22)10-7-14-5-8-16(20)9-6-14/h1-10H,11-13H2,(H,21,22)/b10-7+

InChI Key

JAWJUCUGIDVIIY-JXMROGBWSA-N

SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl

Isomeric SMILES

C1=CC=C(C(=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.